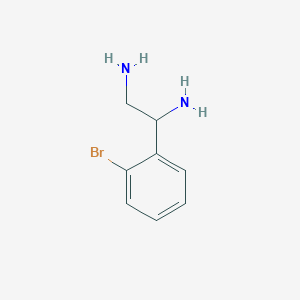

1-(2-Bromophenyl)ethane-1,2-diamine

Description

Contextualization of Vicinal Diamines in Advanced Organic Synthesis and Coordination Chemistry

Vicinal diamines, organic compounds containing two amino groups on adjacent carbon atoms, are fundamental building blocks in modern chemistry. acs.orgnih.gov Their utility in advanced organic synthesis is extensive, serving as precursors to a wide array of more complex molecules and as chiral auxiliaries in asymmetric synthesis. acs.orgnih.gov The presence of two nitrogen atoms allows for the formation of stable chelate rings with metal ions, making them invaluable ligands in coordination chemistry. nih.govatamanchemicals.com These metal complexes are at the forefront of research in catalysis, materials science, and bioinorganic chemistry.

The Significance of Ethane-1,2-diamine Scaffolds in Modern Chemical Research

The ethane-1,2-diamine (ethylenediamine) backbone is a particularly prominent scaffold in chemical research. atamanchemicals.comenamine.net Its flexibility and the strong coordinating ability of its two nitrogen atoms make it a frequent choice for the construction of polydentate ligands. atamanchemicals.com These ligands are crucial in the development of catalysts for a variety of chemical transformations, including cross-coupling reactions and hydrogenations. Furthermore, the ethane-1,2-diamine motif is a common feature in many biologically active compounds and pharmaceutical agents. nih.gov

Rationale for Comprehensive Investigation of 1-(2-Bromophenyl)ethane-1,2-diamine and its Analogues

The introduction of a 2-bromophenyl substituent to the ethane-1,2-diamine scaffold, as in this compound, introduces several features that warrant a comprehensive investigation. The bromine atom, a halogen, can influence the electronic properties of the phenyl ring and, by extension, the coordinating ability of the diamine. Its position at the ortho position can also impart specific steric constraints that may be exploited in stereoselective synthesis and catalysis.

The presence of the halogen atom also provides a synthetic handle for further functionalization through various cross-coupling reactions, allowing for the generation of a diverse library of derivatives with tailored properties. The study of this compound and its analogues is therefore driven by the potential to develop novel ligands for catalysis, new materials with specific electronic or photophysical properties, and as building blocks for complex organic molecules.

Overview of Scholarly Contributions Pertaining to Halogenated Phenyl-substituted Ethane-1,2-diamines

While specific academic literature solely focused on this compound is limited, the broader class of halogenated phenyl-substituted ethane-1,2-diamines has been the subject of considerable research. Scholarly work has demonstrated the synthesis of related compounds, such as those with para-bromo substituents, and their application as ligands in transition metal catalysis. For instance, copper-diamine complexes have been shown to be effective catalysts for a variety of cross-coupling reactions. nih.gov

Furthermore, the synthesis of chiral vicinal diamines, including those with aromatic substituents, is a well-established area of research, with numerous methods developed for their enantioselective preparation. nih.gov These studies provide a strong foundation for the synthesis and potential applications of this compound. The investigation into the coordination chemistry of these types of ligands with various transition metals continues to be an active area of academic inquiry, with a focus on understanding the structural and electronic effects of the substituents on the properties of the resulting metal complexes.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromophenyl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8H,5,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAMGDOWWTHYUTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Advanced Synthetic Methodologies of 1 2 Bromophenyl Ethane 1,2 Diamine and Derivatized Forms

Strategies for the Construction of the 1,2-Diamine Framework

The formation of the vicinal diamine moiety is a critical step in the synthesis of the target molecule. Several established and innovative methods are utilized for this purpose.

Reductive Amination Pathways

Reductive amination is a versatile method for forming amines from carbonyl compounds. wikipedia.orglibretexts.org In the context of 1,2-diamine synthesis, this typically involves the reaction of an α-amino ketone or a related precursor. The process begins with the formation of an imine intermediate from the reaction of a carbonyl group with an amine, which is then reduced to the corresponding amine. wikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride. wikipedia.orglibretexts.org For the synthesis of chiral 1,2-diamines, asymmetric reductive amination can be employed, often utilizing chiral catalysts to achieve high enantioselectivity. wikipedia.orgnih.gov

Ring-Opening Reactions of Precursor Heterocycles

The ring-opening of strained heterocycles, particularly aziridines, presents a powerful and stereospecific route to 1,2-diamines. acs.orgresearchgate.net Aziridines, three-membered rings containing a nitrogen atom, can be activated towards nucleophilic attack. nih.gov The ring-opening with an amine nucleophile proceeds via an SN2-type mechanism, leading to the formation of a vicinal diamine with a defined stereochemistry. organic-chemistry.org

Several strategies have been developed to facilitate this ring-opening:

Catalyst- and Solvent-Free Conditions: Green and efficient methods have been developed for the regioselective ring-opening of aziridines with amines, avoiding the need for catalysts and hazardous solvents. rsc.org

Lewis Acid Catalysis: Lewis acids such as indium tribromide (InBr3) and scandium triflate (Sc(OTf)3) can catalyze the aminolysis of activated aziridines under mild conditions, affording high yields of 1,2-diamines. organic-chemistry.org

Pendant Group-Assisted Opening: The use of pendant sulfamates on the aziridine (B145994) ring allows for regioselective and stereospecific intramolecular cyclization followed by nucleophilic opening to yield vicinal diamines. acs.org

The choice of the N-substituent on the aziridine and the nature of the amine nucleophile are crucial factors that influence the regioselectivity and stereoselectivity of the ring-opening reaction. researchgate.netresearchgate.net

Condensation Reactions with 1,2-Ethylenediamine and Related Amines

Condensation reactions provide a direct approach to certain diamine derivatives. For instance, the reaction of 1,2-diketones with 1,2-diamines is a well-established method for the synthesis of quinoxalines, which contain a 1,4-dihydropyrazine (B12976148) ring formed from the diamine backbone. jlu.edu.cnresearchgate.net While not a direct synthesis of the open-chain 1,2-diamine, this highlights the reactivity of the diamine framework. The condensation of 1,2-diamines with aldehydes can lead to the formation of imidazolidines. acs.org Furthermore, ethylenediamine (B42938) and its derivatives are widely used as building blocks in chemical synthesis, often undergoing condensation reactions to form various polymers and heterocyclic compounds. nih.govatamankimya.com

Methodologies for Incorporating the 2-Bromophenyl Moiety

The introduction of the 2-bromophenyl group onto the ethane-1,2-diamine scaffold requires precise control of regioselectivity.

Directed Halogenation Approaches

Direct electrophilic halogenation of an aromatic ring is a fundamental transformation in organic synthesis. wikipedia.org For the synthesis of 1-(2-bromophenyl)ethane-1,2-diamine, this would involve the bromination of a precursor molecule already containing the phenylethane-1,2-diamine structure. The directing effects of the substituents on the aromatic ring are critical in determining the position of bromination.

To achieve selective ortho-bromination, specific strategies can be employed:

Catalyst-Free Halogenation: Under certain conditions, such as using N-halosuccinimides in the presence of a liquid-assisting grinding agent like PEG-400, regioselective halogenation of activated aromatic rings like phenols and anilines can be achieved. beilstein-journals.org

Lewis Acid Catalysis: Traditional electrophilic aromatic bromination often utilizes a Lewis acid catalyst, such as FeBr3, to polarize the bromine molecule and generate a more potent electrophile. youtube.com The regioselectivity is governed by the existing substituents on the benzene (B151609) ring. wikipedia.org

Solvent Effects: The choice of solvent can significantly influence the selectivity of bromination. For example, using liquid esters as solvents in the bromination of phenols can favor the formation of the para-bromo isomer. google.com

Metal-Catalyzed Cross-Coupling Strategies for Aryl Bromide Introduction

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.comresearchgate.net These methods are highly versatile for introducing an aryl bromide moiety. nih.gov

Several named cross-coupling reactions are relevant in this context:

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex. youtube.com To synthesize the target molecule, a boronic acid or ester derivative of the ethane-1,2-diamine could be coupled with a dibromobenzene.

Negishi Coupling: This method utilizes an organozinc reagent as the nucleophilic partner in a palladium- or nickel-catalyzed reaction with an organic halide. youtube.com

Stille Coupling: The Stille reaction employs an organotin compound to couple with an organic halide in the presence of a palladium catalyst. youtube.com

Kumada Coupling: This reaction uses a Grignard reagent to couple with an organic halide, often catalyzed by nickel or palladium complexes. researchgate.netnih.gov

The general catalytic cycle for these palladium-catalyzed reactions involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organometallic reagent, and finally reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

Stereoselective Synthesis of Enantiopure this compound

The creation of enantiomerically pure this compound is crucial for its application in asymmetric synthesis and catalysis. Methodologies to achieve this can be broadly categorized into three main approaches: the use of chiral auxiliaries, asymmetric catalysis, and resolution techniques.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net Once the desired stereocenter is established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For the synthesis of chiral diamines like this compound, a common strategy involves the diastereoselective transformation of a substrate containing a covalently bound chiral auxiliary.

While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not prevalent in the reviewed literature, general principles can be applied. For instance, chiral oxazolidinones, popularized by Evans, are widely used for stereoselective alkylations and aldol (B89426) reactions. wikipedia.orgresearchgate.net A hypothetical route could involve the acylation of a chiral oxazolidinone, followed by a diastereoselective reaction to introduce the nitrogen functionalities. Another approach could utilize pseudoephedrine or pseudoephenamine as chiral auxiliaries, which have shown remarkable stereocontrol in alkylation reactions. nih.gov

The general scheme for employing a chiral auxiliary (H-Xc) in a synthesis is as follows:

Attachment of the chiral auxiliary to a prochiral substrate (R).

Diastereoselective reaction to create the new stereocenter.

Removal of the chiral auxiliary to yield the enantiomerically enriched product. sigmaaldrich.com

A variety of chiral auxiliaries are available, many derived from inexpensive natural sources like amino acids or camphor. researchgate.net The choice of auxiliary is critical as it influences the diastereoselectivity and the ease of its subsequent removal. researchgate.net

Asymmetric Catalytic Methodologies

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high efficiency and enantioselectivity. rsc.orgnih.gov For the synthesis of 1,2-diamines, several catalytic strategies are prominent, including the ring-opening of aziridines, hydroamination of allylic amines, and the diamination of olefins. rsc.orgnih.gov

A plausible and efficient route to enantiopure this compound would be the asymmetric ring-opening of a meso-aziridine. In this desymmetrization reaction, a chiral catalyst differentiates between two enantiotopic groups of a prochiral starting material. For instance, the catalytic aminolysis of N-protected 2-(2-bromophenyl)aziridine with an amine nucleophile, mediated by a chiral Lewis acid or Brønsted acid catalyst, could yield the desired diamine with high enantiomeric excess. rsc.org

Another relevant catalytic approach is the asymmetric hydrogenation of a suitable precursor. For example, the asymmetric reduction of an α-amino ketone or an imine derived from a 2-bromophenyl precursor could be achieved using chiral transition metal catalysts, such as those based on rhodium or iridium.

While direct catalytic asymmetric syntheses of this compound are not extensively documented, the general applicability of these methods to a wide range of substrates suggests their potential for this specific target. rsc.orgnih.govorganic-chemistry.org

Classical and Chromatographic Resolution Techniques

Resolution is a technique used to separate a racemic mixture into its constituent enantiomers. This can be achieved through classical methods involving the formation of diastereomeric salts or through chromatographic techniques.

Classical Resolution: This method involves reacting the racemic diamine with a chiral resolving agent, typically a chiral acid such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, most importantly solubility, which allows for their separation by fractional crystallization. Once separated, the pure enantiomer of the diamine can be recovered by treating the diastereomeric salt with a base.

Chromatographic Resolution: Chiral chromatography is a powerful technique for the separation of enantiomers. This can be performed on an analytical scale to determine enantiomeric purity or on a preparative scale to isolate larger quantities of the desired enantiomer. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For diamines, CSPs based on cyclodextrins, chiral crown ethers, or polysaccharide derivatives are often effective. Alternatively, the racemic diamine can be derivatized with a chiral agent to form diastereomers, which can then be separated on a standard achiral stationary phase. researchgate.net

Synthesis of N-Substituted and Functionalized Analogues of this compound

The synthesis of N-substituted and functionalized analogues of this compound expands its utility, particularly in the development of chiral ligands and catalysts with tailored steric and electronic properties.

A common method for the synthesis of N-substituted diamines is the reductive amination of a carbonyl compound. For example, reacting this compound with an aldehyde or ketone in the presence of a reducing agent, such as sodium borohydride, can yield N-alkylated derivatives.

Another approach involves the direct alkylation of the diamine with an alkyl halide. However, this method can sometimes lead to a mixture of mono- and di-substituted products, as well as over-alkylation. Careful control of reaction conditions and stoichiometry is necessary to achieve selective N-substitution.

The synthesis of N,N'-dibenzyl or N,N'-(2-hydroxybenzyl)diamines has been achieved through the reduction of the corresponding di-Schiff bases. ccsenet.orgresearchgate.net This two-step process involves the initial condensation of the diamine with an aldehyde to form the diimine, followed by reduction to the desired N,N'-disubstituted diamine. ccsenet.orgresearchgate.net This method is generally efficient and can be adapted for the synthesis of a variety of N-substituted analogues of this compound.

A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles has been reported, which utilizes a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate. organic-chemistry.org This highlights the versatility of bromo-substituted phenyl compounds in constructing complex heterocyclic structures. The selective synthesis of N-arylbenzene-1,2-diamines has also been achieved through the photoreaction of substituted azobenzenes. nih.gov

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ejcmpr.comnih.gov The application of these principles to the synthesis of this compound and its derivatives is crucial for developing more sustainable and environmentally benign manufacturing processes.

Key green chemistry principles that can be applied include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, ethanol (B145695), or supercritical fluids. For example, the synthesis of N,N'-dibenzyl diamines has been successfully carried out in water. ccsenet.orgresearchgate.net

Catalysis: Employing catalytic methods, both homogeneous and heterogeneous, can reduce the need for stoichiometric reagents, leading to higher atom economy and less waste. mdpi.com

Energy Efficiency: Utilizing microwave or ultrasonic irradiation can often reduce reaction times and energy consumption compared to conventional heating methods.

Use of Renewable Feedstocks: While not always directly applicable to this specific molecule, the broader principle encourages the use of starting materials derived from renewable sources. nih.gov

Stereochemical Aspects and Chiral Recognition in 1 2 Bromophenyl Ethane 1,2 Diamine Systems

Enantiomerism and Diastereomerism in Substituted Ethane-1,2-diamines

Substituted ethane-1,2-diamines, such as 1-(2-bromophenyl)ethane-1,2-diamine, are classic examples of molecules that can exhibit stereoisomerism due to the presence of stereogenic centers. Stereoisomers are compounds that share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. masterorganicchemistry.com

The this compound molecule possesses two chiral centers at the C1 and C2 carbons of the ethane (B1197151) backbone. This leads to the possibility of four distinct stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R).

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. masterorganicchemistry.com For this compound, the (1R,2R) and (1S,2S) isomers form one enantiomeric pair, while the (1R,2S) and (1S,2R) isomers form another. Enantiomers have identical physical properties (e.g., melting point, boiling point, solubility) in an achiral environment, but they rotate plane-polarized light in equal but opposite directions. thieme-connect.de

Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.com In this system, the (1R,2R) isomer is a diastereomer of the (1R,2S) and (1S,2R) isomers. Unlike enantiomers, diastereomers have different physical properties.

The relationship between the stereoisomers of this compound is summarized in the table below.

| Stereoisomer | Relationship to (1R,2R) | Relationship to (1S,2S) | Relationship to (1R,2S) |

| (1R,2R) | Identical | Enantiomer | Diastereomer |

| (1S,2S) | Enantiomer | Identical | Diastereomer |

| (1R,2S) | Diastereomer | Diastereomer | Identical |

| (1S,2R) | Diastereomer | Diastereomer | Enantiomer |

Table 1: Stereochemical Relationships in this compound

The synthesis of vicinal diamines often aims for stereoselectivity to produce a specific enantiomer or diastereomer, as these individual isomers are crucial for applications in asymmetric catalysis. researchgate.net

Determination of Enantiomeric Purity and Absolute Configuration

Assessing the success of an enantioselective synthesis requires precise methods to determine the enantiomeric purity (or enantiomeric excess, ee) and the absolute configuration of the chiral compound. thieme-connect.de Several analytical techniques are employed for this purpose.

Key Analytical Methods:

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Molecularly imprinted polymers (MIPs) can also be used as chiral stationary phases for the separation of diamine racemates. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra in an achiral solvent, their signals can be distinguished by using a chiral resolving agent or a chiral lanthanide shift reagent. thieme-connect.de These agents form transient diastereomeric complexes with the enantiomers, which are NMR-distinguishable.

X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a molecule. By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms can be established. For instance, the crystal structure of related diamine complexes has been determined, confirming their geometry and the conformation of the chelate rings. nih.gov

Chiroptical Methods: Techniques like optical rotatory dispersion (ORD) and circular dichroism (CD) measure the differential interaction of the chiral molecule with left- and right-circularly polarized light. These methods are highly sensitive to the stereochemistry of the molecule. thieme-connect.de

The enantiomeric excess (% ee) is a measure of the purity of a chiral sample and is calculated as: % ee = |([R] - [S]) / ([R] + [S])| x 100 where [R] and [S] are the concentrations of the R and S enantiomers, respectively. thieme-connect.de

| Analytical Method | Principle of Chiral Discrimination | Information Obtained |

| Chiral HPLC | Differential interaction with a chiral stationary phase. nih.gov | Enantiomeric ratio (e.r.), Enantiomeric excess (% ee) |

| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral resolving agent. thieme-connect.de | Enantiomeric ratio, structural information |

| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Absolute configuration, solid-state conformation |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. thieme-connect.de | Information about absolute configuration and conformation in solution |

Table 2: Methods for Stereochemical Analysis

Principles of Stereochemical Induction in Asymmetric Transformations Involving this compound

Chiral vicinal diamines are highly valued as ligands in asymmetric catalysis. researchgate.net When complexed with a metal center, this compound can create a well-defined chiral environment that directs the stereochemical outcome of a reaction, a process known as stereochemical induction or asymmetric induction. mdpi.com

The effectiveness of a chiral ligand in inducing asymmetry depends on several factors:

Conformational Rigidity: The diamine ligand forms a five-membered chelate ring upon coordination to a metal. The conformation of this ring (typically a gauche conformation) and the orientation of the substituents on the chiral carbons are critical for creating a selective catalytic pocket. nih.gov

Steric and Electronic Effects: The bulky 2-bromophenyl group and the amine functionalities dictate how a substrate approaches the catalytic center. The bromine atom's electron-withdrawing nature can also influence the electronic properties of the metal complex.

Transfer of Chirality: In many asymmetric syntheses, the chirality is transferred from the chiral ligand to the product. For example, in the synthesis of non-racemic compounds using palladacycles, the chirality of an auxiliary diamine ligand determines the absolute configuration of the newly formed stereocenter. nih.gov A plausible mechanism often involves a restricted rotation around metal-aryl bonds, which plays a crucial role in the chirality transfer process. nih.gov

Chiral diamines and their derivatives are employed in a wide array of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. researchgate.net The choice of the specific enantiomer of the diamine ligand, such as (1R,2R) or (1S,2S)-1-(2-bromophenyl)ethane-1,2-diamine, will typically lead to the formation of enantiomeric products.

Conformational Analysis and Interconversion of Stereoisomers

The biological activity and catalytic performance of flexible molecules like this compound are governed by their conformational preferences. Conformational analysis involves studying the different spatial arrangements of atoms that result from rotation about single bonds. youtube.com

For the ethane-1,2-diamine backbone, rotation around the central C1-C2 bond is of primary importance. This leads to two main types of staggered conformations:

Anti (or trans) conformation: The two amino groups (or the C-N bonds) are positioned at a 180° dihedral angle. In this arrangement, the bulky substituents (the 2-bromophenyl group and the second amine group) are furthest apart, minimizing steric strain.

Gauche (or skew) conformation: The two amino groups are at a 60° dihedral angle. While generally higher in energy than the anti-conformation due to steric hindrance, the gauche conformation is crucial for the chelating ability of the diamine. nih.govyoutube.com When coordinating to a metal, the diamine must adopt a gauche conformation to form a stable five-membered ring. nih.gov

The relative stability of these conformers is influenced by a balance of steric repulsions and attractive electronic interactions (like hydrogen bonding between the amine groups). In solution, a rapid interconversion between these conformers exists. The conformational equilibrium can be influenced by the solvent polarity; more polar solvents can stabilize conformations with larger dipole moments. nih.gov

The energy difference between the conformers determines their relative populations at equilibrium. For substituted diamines, the presence of bulky groups like the 2-bromophenyl ring will significantly disfavor conformations where it is eclipsed with other substituents. The most stable conformation for the free diamine is likely to be the anti-conformer, where steric repulsion is minimized. youtube.com However, upon metal chelation, the molecule is locked into a higher-energy gauche conformation. nih.gov

| Conformation | Dihedral Angle (N-C-C-N) | Key Feature | Relevance |

| Anti | ~180° | Substituents are staggered and maximally separated. youtube.com | Generally the most stable conformer for the free ligand. |

| Gauche | ~60° | Substituents are staggered but in close proximity. youtube.com | Required for metal chelation; forms a five-membered ring. nih.gov |

| Eclipsed | ~0° | Substituents are aligned, leading to high steric and torsional strain. | High-energy transition state between staggered conformers. |

Table 3: Key Conformations of the Ethane-1,2-diamine Backbone

Chemical Reactivity and Transformation Pathways of 1 2 Bromophenyl Ethane 1,2 Diamine

Reactivity of the Amine Functionalities

The two amine groups in 1-(2-Bromophenyl)ethane-1,2-diamine are primary and aliphatic, rendering them nucleophilic and basic. atamanchemicals.com This reactivity is central to a variety of chemical transformations.

Nucleophilic Reactions

The lone pairs of electrons on the nitrogen atoms of the diamine moiety allow them to act as nucleophiles, readily attacking electrophilic centers. These reactions can include alkylation, acylation, and condensation reactions. For instance, the amine groups can react with alkyl halides in nucleophilic substitution reactions or with acyl chlorides and anhydrides to form amides. smolecule.com The bifunctional nature of the diamine allows for the formation of N,N'-disubstituted ethylenediamines when reacted with appropriate electrophiles. researchgate.net

Schiff Base Formation and Imine Chemistry

A prominent reaction of the primary amine groups is their condensation with aldehydes or ketones to form Schiff bases, also known as imines. annalsofglobalpublishinggroup.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The resulting imine contains a carbon-nitrogen double bond (azomethine group). Schiff bases derived from diamines can be symmetrical or asymmetrical, depending on the carbonyl compounds used. annalsofglobalpublishinggroup.com These compounds are of significant interest in coordination chemistry as they can act as ligands for various metal ions. nih.govresearchgate.netresearchgate.net The formation of Schiff base complexes with metals like copper, nickel, cobalt, and zinc has been reported. researchgate.netijcmas.com

For example, the reaction of a diamine with two equivalents of an aldehyde or ketone in a 1:2 molar ratio typically yields a bis-Schiff base. annalsofglobalpublishinggroup.com

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound | Aldehyde/Ketone | Schiff Base (Imine) | annalsofglobalpublishinggroup.com |

| Diamine | 2 eq. Aldehyde/Ketone | Bis-Schiff Base | annalsofglobalpublishinggroup.com |

Intra- and Intermolecular Cyclization Reactions for Heterocycle Formation

The presence of two nucleophilic amine groups within the same molecule facilitates intramolecular cyclization reactions to form various nitrogen-containing heterocycles. Depending on the reaction conditions and the other reactants involved, five, six, or even seven-membered rings can be synthesized. researchgate.netmdpi.com For instance, reaction with appropriate dicarbonyl compounds or their equivalents can lead to the formation of cyclic structures like piperazines. researchgate.net These cyclization reactions are a powerful tool for rapidly increasing molecular complexity and accessing diverse scaffolds. amazonaws.comwhiterose.ac.uk The formation of heterocycles through such reactions is a cornerstone of medicinal and materials chemistry. researchgate.netamazonaws.com

Reactivity of the Aryl Bromide Moiety

The bromine atom attached to the phenyl ring introduces another dimension to the reactivity of this compound. The carbon-bromine bond can be cleaved under various conditions, allowing for the introduction of new functional groups at the aromatic ring.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Coupling)

The aryl bromide moiety is an excellent substrate for metal-catalyzed cross-coupling reactions. wiley.comwiley.comcymitquimica.com Among these, the Buchwald-Hartwig amination is a particularly powerful method for forming carbon-nitrogen bonds. libretexts.orgwikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction couples the aryl bromide with an amine in the presence of a suitable phosphine (B1218219) ligand and a base. libretexts.orgwikipedia.orgacsgcipr.org This transformation is widely used in the synthesis of complex molecules, including pharmaceuticals, due to its broad substrate scope and functional group tolerance. wikipedia.orgacsgcipr.org

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. libretexts.org

| Reactant | Coupling Partner | Catalyst System | Product Type | Reference |

| Aryl Bromide | Amine | Palladium catalyst, Phosphine ligand, Base | Arylamine | libretexts.orgwikipedia.orgorganic-chemistry.org |

| 2-Bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd2(dba)3], (±)-BINAP, NaOBu-t | N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | chemspider.com |

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The benzene (B151609) ring in this compound can undergo both electrophilic and nucleophilic aromatic substitution, although the conditions and outcomes differ significantly.

Electrophilic Aromatic Substitution (EAS): Aromatic rings are generally nucleophilic and react with electrophiles. youtube.com The presence of the bromine atom and the ethylenediamine (B42938) substituent influences the regioselectivity of these reactions. The ethylenediamine group, being an activating group, would typically direct incoming electrophiles to the ortho and para positions. However, the bulky nature of the substituent and the deactivating, ortho,para-directing effect of the bromine atom will also play a role in determining the final substitution pattern. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.commsu.eduyoutube.com A catalyst is usually required to generate a sufficiently strong electrophile to react with the aromatic ring. libretexts.org

Nucleophilic Aromatic Substitution (NAS): While aromatic rings are typically electron-rich, nucleophilic aromatic substitution (SNAr) can occur if the ring is substituted with strong electron-withdrawing groups. wikipedia.orgchemistrysteps.commasterorganicchemistry.com In the case of this compound, the ethylenediamine group is electron-donating, making the ring less susceptible to nucleophilic attack. However, under forcing conditions or with very strong nucleophiles, substitution of the bromine atom may be possible. youtube.comlibretexts.org The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org

Photoredox-Mediated Transformations

Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling a variety of transformations under mild conditions. For a molecule like this compound, with its aryl bromide and amine functionalities, several photoredox-mediated pathways can be envisaged.

While specific photoredox reactions involving this compound are not extensively documented in publicly available literature, its structural motifs are known to participate in such transformations. For instance, the aryl bromide can undergo photoredox-catalyzed dehalogenation. A proposed mechanism for a similar compound, 2-bromo-1-phenylethanone, involves the photocatalyst absorbing light and entering an excited state. This excited catalyst can then transfer an electron to the bromo-compound, leading to the cleavage of the carbon-bromine bond and formation of a radical intermediate, which is subsequently reduced to the dehalogenated product. researchgate.net

Furthermore, the amine functionalities can participate in photoredox reactions. Photoassisted nickel-catalyzed reductive cross-coupling reactions between tosyl-protected alkyl aziridines and (hetero)aryl iodides have been reported to yield medicinally valuable β-phenethylamine derivatives. acs.org This suggests the potential for using the diamine moiety of this compound in similar carbon-carbon or carbon-heteroatom bond-forming reactions under photoredox conditions.

The following table outlines potential photoredox-mediated transformations applicable to this compound based on the reactivity of analogous structures.

| Transformation Type | Potential Reactants | Catalyst System | Potential Product(s) |

| Reductive Dehalogenation | This compound, H-donor | Photocatalyst (e.g., organic dye), light | 1-Phenylethane-1,2-diamine |

| C-N Cross-Coupling | This compound, Amine | Photocatalyst, Ni-catalyst, light | N-Aryl-1-(2-aminophenyl)ethane-1,2-diamine |

| C-C Cross-Coupling | This compound, Alkene/Alkyne | Photocatalyst, Ni-catalyst, light | 1-(2-Alkenyl/Alkynylphenyl)ethane-1,2-diamine |

Regioselectivity and Chemoselectivity in Complex Transformations

The presence of multiple reactive sites in this compound—the two distinct amine groups and the brominated aromatic ring—makes regioselectivity and chemoselectivity critical considerations in its chemical transformations.

The two amine groups of the ethane-1,2-diamine moiety exhibit different reactivities. The benzylic amine is generally less nucleophilic than the primary amine at the terminal position due to the steric hindrance and the electron-withdrawing effect of the adjacent phenyl ring. This difference can be exploited for selective functionalization. For instance, in acylation or alkylation reactions, the less hindered primary amine is expected to react preferentially under controlled conditions.

The aromatic ring itself presents multiple positions for potential electrophilic substitution, though the bromine atom and the aminoethyl side chain exert competing directing effects. The amino group is a powerful activating group and an ortho-, para-director, while the bromine atom is a deactivating ortho-, para-director. The interplay of these effects, along with steric hindrance from the ortho-substituents, would likely direct incoming electrophiles to the positions para to the aminoethyl group.

In reactions involving the carbon-bromine bond, such as palladium-catalyzed cross-coupling reactions, the other functional groups, particularly the amines, can act as ligands for the metal catalyst, potentially influencing the reaction's efficiency and outcome. Protection of the amine groups may be necessary to achieve selective C-C or C-N bond formation at the ortho position.

The table below summarizes the expected selectivity in various transformations of this compound.

| Reaction Type | Reagent(s) | Expected Regio-/Chemoselectivity |

| Acylation | Acetyl chloride (1 eq.) | Preferential acylation of the terminal primary amine. |

| Alkylation | Alkyl halide (1 eq.) | Preferential alkylation of the terminal primary amine. |

| Electrophilic Aromatic Substitution | Nitrating mixture | Substitution likely at the position para to the aminoethyl group. |

| Palladium-Catalyzed Cross-Coupling | Arylboronic acid, Pd catalyst | Reaction at the C-Br bond; potential for amine coordination to Pd. |

Oxidation and Reduction Pathways of the Ethane-1,2-diamine Moiety

The ethane-1,2-diamine moiety of this compound can undergo both oxidation and reduction reactions, leading to a variety of derivatives.

Oxidation Pathways:

Oxidation of vicinal diamines can lead to several products depending on the oxidant and reaction conditions. Mild oxidation can yield the corresponding diimine. Stronger oxidizing agents can lead to the cleavage of the carbon-carbon bond of the diamine backbone. The aromatic ring itself can be susceptible to oxidation, potentially leading to ring-opening products under harsh conditions. nih.govnih.gov The presence of the electron-donating amine substituent can activate the ring towards oxidative processes.

Reduction Pathways:

The primary reduction pathway for this compound involves the reductive dehalogenation of the carbon-bromine bond. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C) or dissolving metal reductions. This transformation would yield 1-phenylethane-1,2-diamine.

The following table outlines the potential oxidation and reduction products of this compound.

| Transformation | Reagent(s)/Conditions | Potential Product(s) |

| Mild Oxidation | Mild oxidizing agent (e.g., I₂, base) | 1-(2-Bromophenyl)ethane-1,2-diimine |

| Strong Oxidation | Strong oxidizing agent (e.g., KMnO₄) | 2-Bromobenzoic acid, ring-cleavage products |

| Reductive Dehalogenation | H₂, Pd/C or Fe, acid | 1-Phenylethane-1,2-diamine |

Coordination Chemistry and Ligand Design with 1 2 Bromophenyl Ethane 1,2 Diamine

1-(2-Bromophenyl)ethane-1,2-diamine as a Chelating Ligand

This compound is a derivative of the well-known ligand ethane-1,2-diamine (en). The presence of a 2-bromophenyl substituent on the ethylenediamine (B42938) backbone introduces significant steric and electronic modifications, which in turn influence its coordination behavior. Like its parent compound, it is a neutral ligand in its free state. studyadda.comdoubtnut.com

The primary coordination mode of this compound is as a bidentate chelating ligand. studyadda.comdoubtnut.comsarthaks.comyoutube.com It possesses two nitrogen donor atoms, each with a lone pair of electrons available for coordination to a central metal ion. studyadda.comlibretexts.org This chelation results in the formation of a thermodynamically stable five-membered ring, a common feature for ligands based on the ethane-1,2-diamine framework. nih.gov The stability of such complexes is attributed to the chelate effect, where a multidentate ligand forms a more stable complex than multiple monodentate ligands. libretexts.org

While its primary role is as a bidentate ligand, this compound can also serve as a foundational building block for more complex multidentate ligand architectures. libretexts.org For instance, it can be a precursor in the synthesis of Schiff base ligands through condensation reactions with aldehydes or ketones. nih.govwikipedia.org These resulting Schiff bases can offer additional donor atoms, leading to tetradentate or higher-denticity ligands capable of forming even more stable and structurally diverse metal complexes.

A key feature of this compound is its inherent chirality. The carbon atom bonded to both the 2-bromophenyl group and a nitrogen atom is a stereocenter. This makes the ligand a valuable component in the design of chiral coordination compounds. Chiral ligands are of paramount importance in the field of asymmetric catalysis, where they can induce enantioselectivity in chemical reactions. The fixed spatial orientation of the bulky 2-bromophenyl group can create a specific chiral environment around the metal center, influencing the binding of substrates and the stereochemical outcome of a catalyzed reaction. The salen ligands, for example, which can be synthesized from diamines, are used in various catalytic processes. wikipedia.org

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. biointerfaceresearch.comdoi.org The resulting complexes can be characterized by a variety of analytical techniques to determine their structure and properties.

Complexes of this compound with a range of transition metals can be synthesized. bohrium.comnih.gov The general procedure involves mixing the ligand with a metal salt, such as a halide or acetate, in a solvent like ethanol (B145695) and often heating the mixture to facilitate the reaction. biointerfaceresearch.comdoi.orgmdpi.comresearchgate.net The stoichiometry of the reaction (metal-to-ligand ratio) can be varied to potentially form complexes with different numbers of ligands, such as [M(L)]n+, [M(L)2]n+, or [M(L)3]n+, depending on the coordination preferences of the metal ion and the steric bulk of the ligand. bohrium.com

Table 1: Potential Transition Metal Complexes of this compound (L)

| Metal Ion | Potential Complex Formula | Common Oxidation State | Likely Geometry |

| Iron (Fe) | [Fe(L)2Cl2], [Fe(L)3]2+ | +2, +3 | Octahedral |

| Copper (Cu) | [Cu(L)2]2+, [Cu(L)Cl2] | +2 | Square Planar, Distorted Octahedral |

| Nickel (Ni) | [Ni(L)2(H2O)2]2+, [Ni(L)3]2+ | +2 | Octahedral |

| Palladium (Pd) | [Pd(L)Cl2] | +2 | Square Planar |

| Cobalt (Co) | [Co(L)3]3+, [Co(L)2Cl2] | +2, +3 | Octahedral |

| Gold (Au) | [Au(L)Cl2]+ | +3 | Square Planar |

| Manganese (Mn) | [Mn(L)2Cl2] | +2 | Octahedral |

This table presents hypothetical complexes based on the known coordination chemistry of similar diamine ligands.

The nature of the central metal ion significantly influences the structural properties of the resulting complex. The coordination of this compound to a metal center induces a specific conformation in the ligand. The five-membered chelate ring typically adopts a gauche conformation, as this minimizes steric strain. nih.gov

Spectroscopic Probes of Ligand-Metal Interactions and Electronic Structure

A suite of spectroscopic techniques is employed to elucidate the nature of the bonding between this compound and a metal center, as well as to probe the electronic structure of the resulting complex. biointerfaceresearch.comdoi.org

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand. The N-H stretching vibrations of the amine groups are expected to shift to lower frequencies upon coordination to a metal ion due to the weakening of the N-H bond. Furthermore, new absorption bands at lower frequencies (typically in the 400-600 cm-1 range) can be assigned to the M-N stretching vibrations, providing direct evidence of bond formation between the metal and the nitrogen donor atoms. biointerfaceresearch.com

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the metal complexes provide insights into their electronic structure. Bands in the UV region are typically assigned to intra-ligand π→π* and n→π* transitions. biointerfaceresearch.com The coordination to a metal ion can cause shifts in these bands. More importantly, new bands may appear in the visible region, which are often attributable to d-d transitions of the metal center or to ligand-to-metal charge transfer (LMCT) bands. The positions and intensities of these bands are characteristic of the metal ion, its oxidation state, and the coordination geometry of the complex. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, 1H and 13C NMR spectroscopy can provide detailed structural information in solution. The chemical shifts of the protons and carbons in the ligand will change upon coordination to a metal. These changes can give information about the binding sites and the conformational changes the ligand undergoes. For paramagnetic complexes, NMR spectra can be more complex but may still yield valuable information about the electronic structure. biointerfaceresearch.comdoi.org

Table 2: Spectroscopic Techniques for Characterizing Metal Complexes of this compound

| Spectroscopic Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Confirmation of ligand coordination through shifts in N-H stretching frequencies. Observation of new M-N stretching vibrations. biointerfaceresearch.com |

| UV-Visible (UV-Vis) Spectroscopy | Probing of electronic structure through analysis of intra-ligand, d-d, and charge transfer transitions. Information on coordination geometry. biointerfaceresearch.comresearchgate.net |

| Nuclear Magnetic Resonance (NMR) | Detailed structural information in solution for diamagnetic complexes. Confirmation of binding sites and ligand conformation. biointerfaceresearch.comdoi.org |

| Mass Spectrometry | Determination of the molecular weight and composition of the complex. biointerfaceresearch.com |

| X-ray Crystallography | Precise determination of solid-state structure, including bond lengths, bond angles, and overall coordination geometry. doi.orgbohrium.com |

Electronic Properties and Redox Behavior of this compound Metal Complexes

The electronic characteristics and redox activity of metal complexes are critical to understanding their potential applications in areas such as catalysis, materials science, and biological systems. For complexes of this compound, these properties are intricately linked to the nature of the metal ion and the coordination geometry, which are in turn influenced by the ligand's structure.

The this compound ligand typically coordinates to a metal center through the two nitrogen atoms of the ethylenediamine moiety, forming a stable five-membered chelate ring. The 2-bromophenyl group acts as a significant substituent that can influence the electronic environment of the metal ion. The bromine atom is an electron-withdrawing group, which can decrease the electron density at the metal center. This effect can be transmitted through the sigma bonds of the chelate ring.

Detailed research findings on the specific electronic spectra and redox potentials of metal complexes with this compound are not extensively available in the public domain. However, general principles of coordination chemistry allow for a qualitative understanding of their expected behavior.

Electronic Spectra:

The electronic absorption spectra of transition metal complexes are governed by electron transitions between d-orbitals of the metal center (d-d transitions) and charge-transfer transitions between the metal and the ligand (MLCT or LMCT).

For a hypothetical octahedral complex of a first-row transition metal with this compound, the electronic spectrum would exhibit characteristic d-d absorption bands. The energy of these transitions is sensitive to the ligand field strength. The electron-withdrawing nature of the 2-bromophenyl group might slightly weaken the ligand field strength of the diamine compared to unsubstituted ethylenediamine, which would result in a shift of the d-d bands to lower energy (longer wavelength).

Redox Behavior:

The redox behavior of these complexes, typically studied using techniques like cyclic voltammetry, reveals information about the stability of different oxidation states of the metal center. The electron-withdrawing bromo substituent is expected to make the metal center more electrophilic, thereby making oxidation of the metal more difficult and reduction easier. This would be reflected in a positive shift in the redox potential of the M(II)/M(III) couple compared to analogous complexes with electron-donating substituents.

The reversibility of the redox processes provides insight into the stability of the complex in different oxidation states. A reversible wave in a cyclic voltammogram indicates that the complex maintains its structural integrity upon electron transfer.

Interactive Data Table of Expected Trends:

While specific experimental data is not available, the following table outlines the expected qualitative trends in the electronic and redox properties of hypothetical first-row transition metal complexes with this compound (L).

| Metal Ion (M) | Coordination Geometry | Expected d-d Transitions | Expected Redox Potential (M(II)/M(III)) |

| Copper(II) | Distorted Octahedral/Square Planar | Broad, asymmetric band in the visible region | Generally accessible and influenced by solvent and counter-ion |

| Nickel(II) | Octahedral | Multiple bands corresponding to spin-allowed transitions | Typically higher potential than analogous complexes with electron-donating groups |

| Cobalt(II) | Octahedral | Bands in the visible region, sensitive to spin state | Redox behavior is highly dependent on the ligand field and spin state |

It is important to emphasize that this discussion is based on established principles of coordination chemistry, and further experimental research is necessary to provide quantitative data and a more detailed understanding of the electronic properties and redox behavior of metal complexes with this compound.

Catalytic Applications of 1 2 Bromophenyl Ethane 1,2 Diamine and Its Metal Complexes

Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral compounds using a small amount of a chiral catalyst, is a cornerstone of modern pharmaceutical and fine chemical production. Chiral 1,2-diamines and their derivatives are among the most successful ligand scaffolds in this field, owing to their ability to form stable chelate complexes with metals and to create a well-defined chiral environment around the catalytic center.

Enantioselective Hydrogenation and Reduction Reactions

Enantioselective hydrogenation is a powerful method for producing chiral alcohols and amines from prochiral ketones, imines, and olefins. Ruthenium, iridium, and rhodium complexes featuring chiral diamine and phosphine (B1218219) ligands are well-established catalysts for these transformations. The diamine ligand's structure, including its electronic and steric properties, is critical for achieving high enantioselectivity.

While extensive research has demonstrated the efficacy of related 1,2-diphenylethylenediamine (DPEN) derivatives in these reactions, specific studies detailing the application of 1-(2-bromophenyl)ethane-1,2-diamine as a ligand in enantioselective hydrogenation and reduction are not extensively documented in peer-reviewed literature. The principles of this catalysis suggest that the ortho-bromo substituent on the phenyl ring would influence the catalyst's conformation and electronic properties, potentially impacting its activity and selectivity. However, without experimental data, its specific performance remains hypothetical.

Asymmetric Michael Additions

The asymmetric Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. Chiral diamines and their metal complexes, particularly with nickel(II) and copper(II), or when used as organocatalysts, are effective in promoting the enantioselective addition of nucleophiles to α,β-unsaturated compounds. These reactions are crucial for synthesizing complex molecules with high stereocontrol.

Transition Metal-Catalyzed Organic Transformations

The amine functionalities in this compound make it an excellent bidentate ligand for coordinating with various transition metals. The resulting metal complexes can serve as catalysts for a range of important organic transformations beyond asymmetric catalysis. The presence of the bromophenyl group also offers a site for further functionalization or participation in reactions like cross-coupling.

Cross-Coupling and Annulation Reactions

Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are indispensable tools in organic synthesis for forming C-C and C-heteroatom bonds. The ligand coordinated to the metal center (commonly palladium, nickel, or copper) plays a pivotal role in the catalyst's stability, solubility, and reactivity. While phosphine ligands are most common, nitrogen-based ligands like diamines are also employed. Annulation reactions, which build cyclic structures, can also be facilitated by such complexes.

Although this compound possesses the necessary functional groups to act as a ligand in these processes, and the bromo-substituent could potentially be used as a handle for intramolecular reactions, there is a lack of specific studies in the scientific literature that report its use or the catalytic activity of its metal complexes in cross-coupling or annulation reactions.

Cyclization and Dehydrogenative Cyclization Processes

The formation of heterocyclic rings is of immense importance in medicinal chemistry. One common method involves the cyclocondensation of 1,2-diamines with 1,2-dicarbonyl compounds to form pyrazines or with other reagents to form various nitrogen-containing heterocycles. Dehydrogenative cyclization is an atom-economical variant where C-H bonds are activated to form the new ring system.

Elucidation of Catalytic Cycle Mechanisms and Rate-Determining Steps

Detailed mechanistic studies for catalytic reactions involving metal complexes of this compound, including the characterization of intermediates and the determination of rate-limiting steps, are not prominently featured in the current body of scientific literature. General mechanistic proposals for similar 1,2-diamine-metal complexes often involve steps such as ligand exchange, oxidative addition, migratory insertion, and reductive elimination. The specific influence of the 2-bromophenyl group on the kinetics and thermodynamics of these elementary steps for this particular ligand has not been a focus of published research.

Without dedicated kinetic and computational studies, any description of the catalytic cycle for a this compound complex would be speculative and based on analogies to more extensively studied systems. The rate-determining step, a critical piece of information for catalyst optimization, is highly dependent on the specific reaction, metal center, and substrate, and thus cannot be generalized without empirical data for this compound.

Rational Ligand Design Principles for Enhanced Catalytic Activity and Selectivity

The principles of rational ligand design aim to systematically modify a ligand's structure to improve the performance of the corresponding catalyst. For diamine ligands, this often involves tuning the steric bulk and electronic properties of the substituents to influence the coordination environment of the metal center.

In the context of this compound, rational design strategies would theoretically focus on modifications of the 2-bromophenyl group. For instance, replacing the bromine atom with other halogens or with electron-donating or electron-withdrawing groups could modulate the electronic properties of the metal center, thereby affecting its reactivity. Similarly, altering the position of the bromo substituent on the phenyl ring or introducing additional substituents could change the steric environment around the metal, potentially enhancing enantioselectivity in asymmetric catalysis.

However, the scientific literature does not provide a systematic study of such modifications for this compound and the resulting impact on catalytic activity and selectivity. While general principles of ligand design are well-established, their specific application and the resulting structure-activity relationships for this particular compound have not been detailed.

Computational Studies and Theoretical Insights into 1 2 Bromophenyl Ethane 1,2 Diamine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density.

Geometric Optimization and Conformation Preference

A comprehensive search of scientific literature and chemical databases did not yield specific studies on the geometric optimization and conformational preferences of 1-(2-Bromophenyl)ethane-1,2-diamine using DFT or other quantum chemical methods. Such a study would typically involve identifying all possible low-energy conformers arising from the rotation around the C-C and C-N single bonds and determining their relative stabilities.

Analysis of Electronic Structure, Frontier Molecular Orbitals, and Charge Distribution

Detailed analyses of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and charge distribution for this compound, are not available in the reviewed literature. These calculations would be crucial for understanding the molecule's reactivity, with the HOMO and LUMO energies indicating its electron-donating and accepting capabilities, respectively.

Prediction and Assignment of Spectroscopic Data (e.g., IR, NMR)

There are no published computational studies that predict the infrared (IR) or nuclear magnetic resonance (NMR) spectra of this compound. Theoretical calculations of these spectra are invaluable for complementing experimental data, aiding in the assignment of vibrational modes and chemical shifts.

Molecular Dynamics Simulations for Conformational Landscape Exploration

No specific molecular dynamics (MD) simulations for this compound have been reported in the scientific literature. MD simulations would provide a powerful approach to explore the conformational landscape of this molecule over time, offering insights into its flexibility and the accessibility of different conformations in various solvent environments.

Computational Elucidation of Reaction Mechanisms and Transition States

A review of available chemical literature reveals no computational studies focused on the reaction mechanisms involving this compound. Such research would involve mapping the potential energy surface of a reaction, identifying transition state structures, and calculating activation energies, thereby providing a detailed understanding of the reaction kinetics and pathways.

Modeling of Ligand-Metal Interactions and Bonding Characterization

There is a lack of published research on the computational modeling of metal complexes with this compound as a ligand. This type of study would be essential for understanding the nature of the metal-ligand bond, the preferred coordination geometries, and the electronic and magnetic properties of the resulting complexes.

Spectroscopic Characterization and Structural Elucidation of 1 2 Bromophenyl Ethane 1,2 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR)

NMR spectroscopy is a cornerstone for elucidating the molecular structure of 1-(2-Bromophenyl)ethane-1,2-diamine in solution.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For the aromatic protons on the 2-bromophenyl ring, a complex multiplet pattern is typically observed in the range of δ 7.1-7.6 ppm. The methine proton (CH) adjacent to the phenyl ring and the amino group appears as a multiplet, while the methylene (B1212753) protons (CH₂) of the ethylenediamine (B42938) backbone also show complex splitting patterns due to coupling with each other and the adjacent methine and amine protons. The amine (NH₂) protons often appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments. The aromatic carbons of the 2-bromophenyl group exhibit signals in the range of δ 120-145 ppm. The carbon atom bearing the bromine (C-Br) is typically found around δ 122 ppm. The benzylic carbon (CH-N) and the methylene carbon (CH₂-N) of the diamine chain will have characteristic shifts in the aliphatic region of the spectrum.

A related compound, (E)-2-(4-bromophenyl)-1-(2,4-dibromophenyl)-1-(2,2-dibromoethenyl)diazene, showed aromatic proton signals between 8.16 and 7.41 ppm in its ¹H NMR spectrum and aromatic carbon signals between 93.24 and 150.89 ppm in its ¹³C NMR spectrum. iucr.org

| ¹H NMR Data (Anticipated) for this compound | | :--- | :--- | | Proton | Chemical Shift (δ, ppm) | | Aromatic-H | 7.1 - 7.6 (m) | | CH-N | Multiplet | | CH₂-N | Multiplet | | NH₂ | Broad singlet |

| ¹³C NMR Data (Anticipated) for this compound | | :--- | :--- | | Carbon | Chemical Shift (δ, ppm) | | Aromatic C | 120 - 145 | | C-Br | ~122 | | CH-N | Aliphatic region | | CH₂-N | Aliphatic region |

Note: The table presents anticipated chemical shift ranges. Actual values can vary based on experimental conditions.

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of this compound, which aids in confirming its structure. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity.

High-resolution mass spectrometry (HRMS) provides a precise mass measurement, allowing for the determination of the elemental composition. For a related compound, (E)-2-(4-bromophenyl)-1-(2,4-dibromophenyl)-1-(2,2-dibromoethenyl)diazene, the ESI-MS showed a protonated molecular ion [M+H]⁺ at m/z 490.96. iucr.org The fragmentation of this compound would likely involve the cleavage of the C-C bond of the ethane (B1197151) backbone and the loss of the amino groups.

| Key Mass Spectrometry Fragments (Anticipated) for this compound | | :--- | :--- | | Fragment Ion | m/z (relative to ⁷⁹Br/⁸¹Br) | | [C₈H₁₁BrN₂]⁺ (Molecular Ion) | M⁺ and M+2 | | [C₇H₇Br]⁺ | Loss of CH₂NH₂ | | [C₆H₄Br]⁺ | Loss of C₂H₅N₂ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound.

IR Spectroscopy: The IR spectrum will show characteristic absorption bands. The N-H stretching vibrations of the primary amine groups are expected to appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹, while the aliphatic C-H stretches are found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibration will be present in the fingerprint region, and the C-Br stretching frequency is expected at lower wavenumbers. For a similar compound, 1,2-Bis(4-bromophenyl)ethane-1,2-diol, a characteristic hydroxyl peak was observed around 3397 cm⁻¹. evitachem.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum.

| Characteristic Vibrational Frequencies (Anticipated) for this compound | | :--- | :--- | :--- | | Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | | N-H stretch (amine) | 3300 - 3500 | | | C-H stretch (aromatic) | > 3000 | > 3000 | | C-H stretch (aliphatic) | < 3000 | < 3000 | | C=C stretch (aromatic) | 1450 - 1600 | 1450 - 1600 | | C-N stretch | Fingerprint region | | | C-Br stretch | Low frequency | |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The 2-bromophenyl group is the primary chromophore in this compound. The spectrum is expected to show absorption bands corresponding to π → π* transitions of the aromatic ring. The presence of the bromine atom and the amino groups may cause a slight shift in the absorption maxima compared to unsubstituted benzene (B151609).

| UV-Vis Absorption Data (Anticipated) for this compound | | :--- | :--- | | Transition | λmax (nm) | | π → π* (aromatic) | ~260-280 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for this compound in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.

A single-crystal X-ray diffraction study would provide highly accurate measurements of the geometric parameters of the molecule. For a related derivative, 1-(2-bromophenyl)ethane-1,2-diyl 1,1′-biphenyl-2,2′-dicarboxylate, the crystal structure has been reported. nih.govresearchgate.net In this structure, the bromobenzene (B47551) ring is inclined at dihedral angles of 23.87 (11)° and 52.37 (11)° with respect to the planes of the two benzene rings of the biphenyl (B1667301) unit. nih.govresearchgate.net The two benzene rings of the biphenyl unit form a dihedral angle of 49.08 (11)°. nih.govresearchgate.net

While specific data for the title compound is not available, expected values for key parameters can be inferred from known structures. The C-Br bond length is anticipated to be around 1.90 Å. The C-C and C-N bond lengths in the ethylenediamine chain will be consistent with single bonds. The bond angles around the sp³ hybridized carbons of the ethane backbone will be approximately 109.5°, while the angles in the planar phenyl ring will be close to 120°. Torsion angles will define the conformation of the ethylenediamine chain and the orientation of the phenyl ring relative to it.

| Expected Crystallographic Data for this compound | | :--- | :--- | | Parameter | Expected Value | | C-Br bond length | ~1.90 Å | | Aromatic C-C bond length | ~1.39 Å | | Aliphatic C-C bond length | ~1.54 Å | | C-N bond length | ~1.47 Å | | C-C-C angle (in ring) | ~120° | | C-C-N angle | ~109.5° |

Hirshfeld Surface Analysis for Crystal Packing

Hirshfeld surface analysis is a powerful computational tool utilized in crystallography to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgrsc.org This method partitions the crystal space into regions where the electron distribution of a promolecule (a sum of spherical atomic electron densities for the molecule of interest) dominates the corresponding sum for the entire crystal (the procrystal). crystalexplorer.net The resulting Hirshfeld surface provides a three-dimensional picture of the molecule's shape within its crystalline environment and can be color-mapped to highlight different properties, offering insights into the nature and strength of intermolecular contacts. scirp.org

The surface can be mapped with various properties, such as dnorm, which combines the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface. Regions with negative dnorm values (typically colored red) indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. mdpi.combiointerfaceresearch.com Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts of van der Waals separation. biointerfaceresearch.com

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, summarizing the frequency of each combination of di and de. nih.gov These plots provide a quantitative summary of the types of intermolecular contacts present in the crystal. nih.gov For this compound, the fingerprint plot would likely be dominated by several key interactions:

H···H Contacts: Due to the abundance of hydrogen atoms in the molecule, these interactions would be expected to cover a significant portion of the Hirshfeld surface.

Br···H/H···Br Contacts: The presence of the bromine atom would lead to notable halogen-hydrogen interactions, which are significant in directing crystal packing.

N-H···N and N-H···Br Hydrogen Bonds: The two amine groups are capable of acting as hydrogen bond donors, potentially forming hydrogen bonds with nitrogen or bromine atoms of neighboring molecules. These would appear as distinct spikes in the fingerprint plot.

C-H···π Interactions: Interactions between C-H bonds and the aromatic phenyl ring are also a possibility, contributing to the stability of the crystal structure.

A hypothetical breakdown of the contributions of these interactions to the Hirshfeld surface is presented in the table below, based on analyses of similar molecules.

| Interaction Type | Hypothetical Contribution (%) | Significance |

|---|---|---|

| H···H | 40-50% | Major contributor due to high abundance of hydrogen atoms. |

| Br···H/H···Br | 15-25% | Significant directional interactions involving the bromine atom. |

| N-H···N | 10-15% | Key hydrogen bonding interactions influencing molecular assembly. |

| C-H···π | 5-10% | Contribute to the stabilization of the crystal packing through weak interactions with the phenyl ring. |

| Other (C···C, C···N, etc.) | 5-10% | Various other weak van der Waals forces. |

Chromatographic and Other Analytical Techniques (e.g., HPLC, GC, TLC) for Purity Assessment and Separation

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of organic compounds like this compound. The choice of technique depends on the volatility and polarity of the compound, as well as the scale of the separation.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method for monitoring reaction progress and assessing the purity of a sample. khanacademy.orglibretexts.org For an aromatic amine like this compound, a silica (B1680970) gel plate would typically be used as the stationary phase due to its polar nature. hawach.comrubingroup.org The mobile phase, or eluent, would be a mixture of a nonpolar and a more polar solvent. The polarity of the mobile phase is adjusted to achieve good separation of the compound from any impurities. A common mobile phase for such compounds could be a mixture of hexane (B92381) or cyclohexane (B81311) and ethyl acetate. The separated spots on the TLC plate are often visualized under UV light, where compounds that absorb UV radiation will appear as dark spots on a fluorescent background. umass.edu

High-Performance Liquid Chromatography (HPLC) is a more advanced and quantitative technique for separating and purifying compounds. longdom.orgresearchgate.net It operates on the same principles as TLC but uses a high-pressure pump to force the mobile phase through a column packed with the stationary phase, leading to higher resolution and efficiency. knauer.net For this compound, a normal-phase HPLC setup could utilize a silica-based column with a mobile phase similar to that used in TLC (e.g., hexane/ethyl acetate). researchgate.net Alternatively, reversed-phase HPLC is also very common, where a nonpolar stationary phase (like C18-bonded silica) is used with a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol. thaiscience.infochromatographyonline.com Detection is often achieved using a UV detector, as the phenyl ring in the compound will absorb UV light. nih.gov

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. Given that this compound has two amine groups, it may require derivatization to increase its volatility and prevent tailing on the GC column. However, direct analysis of aromatic amines by GC is also possible using specialized columns. nih.govbre.com A typical GC analysis would involve injecting a solution of the compound into a heated port, where it is vaporized and carried by an inert gas (like helium or nitrogen) through a capillary column. nih.govoup.com The separation is based on the compound's boiling point and its interactions with the stationary phase coating the column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

The following table provides a hypothetical summary of chromatographic conditions that could be used for the analysis of this compound.

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection Method | Hypothetical Result |

|---|---|---|---|---|

| TLC | Silica Gel 60 F254 | Hexane:Ethyl Acetate (1:1) | UV light (254 nm) | Rf = 0.45 |

| HPLC (Normal Phase) | Silica Column (5 µm) | Hexane:Isopropanol (90:10) | UV (254 nm) | Retention Time = 5.8 min |

| HPLC (Reversed Phase) | C18 Column (5 µm) | Acetonitrile:Water (60:40) | UV (254 nm) | Retention Time = 4.2 min |

| GC | DB-5ms Capillary Column | Helium | Mass Spectrometry (MS) | Retention Time = 12.5 min |

Mechanistic Studies of Biological Activity and Biomolecular Interactions of 1 2 Bromophenyl Ethane 1,2 Diamine Excluding Clinical Human Trial Data

In Silico Molecular Docking and Receptor Binding Affinity Predictions

Currently, specific in silico molecular docking studies and receptor binding affinity predictions for 1-(2-Bromophenyl)ethane-1,2-diamine are not widely reported in scientific literature. However, computational methods such as molecular docking are powerful tools to predict the interaction of small molecules with biological targets. For instance, studies on other brominated heterocyclic compounds have successfully employed these methods to predict binding affinities and interaction modes.